N-(5-chloro-2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN8O2/c1-25-17-16(23-24-25)18(21-11-20-17)27-7-5-26(6-8-27)10-15(28)22-13-9-12(19)3-4-14(13)29-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYJATKAZICYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a distinctive molecular structure comprising a chloro-substituted methoxyphenyl group linked to a piperazine moiety and a triazolopyrimidine unit. Its molecular formula is , with a molar mass of approximately 392.87 g/mol.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, they may target kinases or other regulatory proteins that play a crucial role in cell signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, potentially altering cellular responses and signaling cascades. This interaction can lead to changes in gene expression and cellular behavior.
- DNA/RNA Interaction : The triazole moiety is known for its ability to bind nucleic acids, which could interfere with DNA replication or RNA transcription processes.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In vitro Studies : Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values ranging from 0.3 µM to 24 µM against different cancer models, indicating potent inhibitory effects on tumor growth and induction of apoptosis .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 5i | 0.3 | EGFR |
| Compound 5i | 7.60 | VGFR2 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro evaluations have shown that derivatives exhibit activity against ESKAPE pathogens, which are notorious for their antibiotic resistance .
Case Studies
- Study on EGFR/VGFR2 Inhibition : A study demonstrated that a derivative of the compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .
- Antimicrobial Screening : Another study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The findings indicated significant antibacterial activity against several strains while showing reduced effectiveness against Pseudomonas aeruginosa .
Comparison with Similar Compounds
Key Features :
- Substituent on triazolo-pyrimidine : 3-ethyl (vs. 3-methyl in the target compound).
- Phenyl group : 4-acetylphenyl (electron-withdrawing acetyl group at the para position).
- Molecular Weight : ~439.5 g/mol (estimated).
Comparison :
- The 4-acetylphenyl substituent could enhance hydrogen-bonding interactions with target proteins but may reduce metabolic stability due to the reactive ketone.
N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Key Features :
- Core heterocycle : Isothiazolo[4,5-d]pyrimidin-7-one (vs. triazolo[4,5-d]pyrimidine).
- Substituents : 5-chloro-2-methylphenyl and pyridin-4-yl.
- Molecular Weight : 411.9 g/mol.
Comparison :
- The isothiazolo-pyrimidinone core introduces a sulfur atom and a ketone, which may alter electronic properties and binding affinity compared to the triazolo-pyrimidine.
- The pyridin-4-yl group could improve solubility via its basic nitrogen but may sterically hinder interactions with flat binding pockets.
2-((3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Key Features :
- Linkage : Thioether (S) instead of oxygen.
- Substituents : 4-methoxyphenyl on triazolo-pyrimidine and 5-methylisoxazolyl.
- Molecular Weight : 397.4 g/mol.
Comparison :
- The thioether linkage may enhance metabolic stability but reduce polarity compared to the target’s ether linkage.
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(methyl(pyrrolidin-2-ylmethyl)amino)phenyl)acetamide
Key Features :
- Core heterocycle : Pyrazolo[1,5-a]pyrimidine (vs. triazolo[4,5-d]pyrimidine).
- Substituents: Cyclopropylamino, cyano, and a chiral pyrrolidine-methyl group.
- Molecular Weight : ~550 g/mol (estimated).
Comparison :
- The cyclopropylamino group may enhance target binding through rigid conformational constraints.
Research Implications and Limitations
- Structural Insights: Modifications to the triazolo-pyrimidine core (e.g., ethyl vs. methyl substituents ) or alternative heterocycles (e.g., isothiazolo-pyrimidinone ) significantly alter electronic and steric profiles, which may impact target engagement.
- Limitations : The provided evidence lacks explicit biological data (e.g., IC₅₀, binding affinities), necessitating further experimental validation to correlate structural differences with functional outcomes.
Preparation Methods
Cyclization of Pyrimidine Precursors
The triazolopyrimidine core is synthesized via cyclocondensation reactions. A representative method involves:
-
Starting material : 4,6-Dichloro-5-methylpyrimidine (1)
-
Step 1 : Reaction with hydrazine hydrate to form 4-hydrazinyl-6-chloro-5-methylpyrimidine (2)
-
Step 2 : Cyclization with nitrous acid (HNO₂) to yield 6-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine (3)
-
Step 3 : Ammonolysis using aqueous NH₃ in dioxane to substitute chlorine with an amine group, producing the key intermediate 3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine (4).
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH | 80°C, 6h | 85% |
| 2 | NaNO₂, HCl, H₂O | 0–5°C, 2h | 78% |
| 3 | NH₃ (aq), dioxane | 100°C, 12h | 65% |
Functionalization of Piperazine
Introducing the Triazolopyrimidine Moiety
The piperazine ring is functionalized at the 1-position via nucleophilic aromatic substitution (SNAr):
-
Intermediate 4 is reacted with 1-chloro-2-nitropiperazine (5) in the presence of K₂CO₃ in DMF at 120°C for 8h, yielding 1-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine (6).
Optimization Note : Higher yields (72%) are achieved using microwave-assisted synthesis (150°C, 30 min).
Synthesis of N-(5-Chloro-2-Methoxyphenyl)Acetamide
Acetylation of 5-Chloro-2-Methoxyaniline
-
Step 1 : 5-Chloro-2-methoxyaniline (7) is acetylated using acetyl chloride in pyridine at 0°C, producing N-(5-chloro-2-methoxyphenyl)acetamide (8) in 90% yield.
Characterization Data :
Final Coupling Reaction
Alkylation of Piperazine with Acetamide Derivative
The piperazine intermediate 6 is alkylated with 8 using bromoacetyl bromide as a linker:
-
Step 1 : 8 is treated with bromoacetyl bromide in CH₂Cl₂ at 0°C to form 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide (9).
-
Step 2 : 9 is reacted with 6 in the presence of triethylamine (TEA) in acetonitrile at 60°C for 12h, yielding the final product.
Reaction Optimization :
-
Solvent : Acetonitrile > DMF due to reduced side reactions
-
Base : TEA > K₂CO₃ for higher selectivity
Alternative Pathways and Recent Advances
One-Pot Sequential Coupling
A streamlined method involves in-situ generation of the bromoacetamide intermediate 9 , followed by direct coupling with 6 without isolation. This reduces purification steps and improves overall yield (63%).
Catalytic Approaches
Palladium-catalyzed Buchwald-Hartwig amination has been explored for coupling the triazolopyrimidine and piperazine fragments, though yields remain moderate (50–55%).
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.62 (d, J = 8.8 Hz, 1H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃).
Challenges and Scalability Considerations
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole and pyrimidine rings (¹H/¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed [M+H]⁺ = 477.95 vs. calculated 477.95) .
- HPLC : Assess purity (>95%) and stability under varying pH .
What structural features are critical for its biological activity?
Key motifs include:
- Triazolo-pyrimidine core : Binds ATP pockets in kinases via π-π stacking and hydrogen bonding .
- Chloro-methoxyphenyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability .
- Piperazine linker : Facilitates solubility in aqueous buffers (e.g., PBS) and modulates target affinity .
Analytical validation : X-ray crystallography or docking studies (e.g., PDB: 2GS6) confirm binding poses .
How is the compound’s preliminary biological activity assessed?
Q. In vitro assays :
- Kinase inhibition : Screen against panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays (IC₅₀ values reported in nM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa) .
- Solubility : Shake-flask method in PBS (measured ~15 µg/mL) .
Data interpretation : Compare activity to reference inhibitors (e.g., Gefitinib for EGFR) to gauge potency .
Advanced Research Questions
How can researchers resolve contradictions in target engagement data?
Case study : Discrepancies in kinase inhibition profiles across studies may arise from:
- Assay conditions : ATP concentration (e.g., 1 mM vs. 10 µM) impacts IC₅₀ .
- Compound stability : Degradation in DMSO stock (validate via LC-MS before use) .
Q. Mitigation :
- Standardize assay protocols (e.g., Eurofins Panlabs KinaseProfiler®).
- Use orthogonal methods (SPR, ITC) to confirm binding kinetics .
What strategies optimize structure-activity relationships (SAR)?
Q. SAR design :
Q. Data analysis :
- Free-energy perturbation (FEP) : Predict ΔΔG of binding for substituent changes (e.g., Schrödinger FEP+) .
- QSAR models : Use CoMFA/CoMSIA to correlate structural descriptors (e.g., polar surface area) with activity .
How can computational modeling enhance mechanistic understanding?
Q. Approaches :
- Molecular dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) over 100 ns to identify key residues (e.g., Thr790) .
- Density Functional Theory (DFT) : Calculate charge distribution on the triazole ring to predict reactivity .
- ADMET prediction : Use SwissADME to forecast bioavailability (%F = 65) and CYP3A4 inhibition risk .
How to address pharmacokinetic limitations (e.g., low bioavailability)?
Q. Optimization strategies :
- Prodrug design : Introduce ester moieties to improve oral absorption (e.g., convert acetamide to ethyl ester) .
- Nanocarriers : Encapsulate in PEGylated liposomes (size ~120 nm, PDI <0.2) for sustained release .
- Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify vulnerable sites (e.g., piperazine N-oxidation) .
What are best practices for validating target selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
